molecular formula C14H20O2 B7861702 3-(4-Tert-butylphenyl)oxolan-3-ol

3-(4-Tert-butylphenyl)oxolan-3-ol

Cat. No.: B7861702
M. Wt: 220.31 g/mol
InChI Key: MYMHIMLXGPLFAJ-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)oxolan-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a tert-butyl group and an oxolan-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol typically involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the oxolan-3-ol group. One common method is the cyclization of 4-tert-butylphenol with epichlorohydrin in the presence of a base, followed by hydrolysis to form the oxolan-3-ol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butylphenyl)oxolan-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce alcohols or amines.

  • Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Tert-butylphenyl)oxolan-3-ol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.

  • Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 3-(4-tert-butylphenyl)oxolan-3-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory responses.

Comparison with Similar Compounds

3-(4-Tert-butylphenyl)oxolan-3-ol is similar to other phenyl-substituted oxolan-3-ols, but its unique tert-butyl group provides distinct chemical and physical properties. Some similar compounds include:

  • 4-tert-Butylphenol: A phenol derivative with antioxidant properties.

  • 3-(4-Methylphenyl)oxolan-3-ol: A related compound with a methyl group instead of a tert-butyl group.

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Properties

IUPAC Name

3-(4-tert-butylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)11-4-6-12(7-5-11)14(15)8-9-16-10-14/h4-7,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMHIMLXGPLFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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